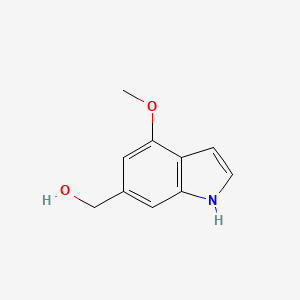

(4-methoxy-1H-indol-6-yl)methanol

Description

(4-Methoxy-1H-indol-6-yl)methanol is an indole-derived compound featuring a methoxy group at the 4-position and a hydroxymethyl group at the 6-position of the indole scaffold. The methoxy group enhances electron density in the aromatic system, while the hydroxymethyl group contributes to polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

(4-methoxy-1H-indol-6-yl)methanol |

InChI |

InChI=1S/C10H11NO2/c1-13-10-5-7(6-12)4-9-8(10)2-3-11-9/h2-5,11-12H,6H2,1H3 |

InChI Key |

IPORQIRQCLEDBX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxy-1H-indol-6-yl)methanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For example, the reaction of 4-methoxyphenylhydrazine with formaldehyde in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(4-methoxy-1H-indol-6-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The compound can be reduced to the corresponding indole derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products Formed

Oxidation: (4-methoxy-1H-indol-6-yl)formaldehyde.

Reduction: (4-methoxy-1H-indole).

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

(4-methoxy-1H-indol-6-yl)methanol is derived from the indole structure, which is known for its presence in many natural products and pharmaceuticals. The methoxy group at the 4-position enhances its lipophilicity and biological activity. The compound can be represented by the molecular formula and has a distinctive indole framework that contributes to its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer’s disease and Parkinson’s disease. The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.

Drug Development

The synthesis of this compound can be achieved through various chemical reactions, including the use of indole derivatives as starting materials. Its structure serves as a scaffold for developing new drugs with enhanced efficacy and reduced side effects.

Fluorescent Probes

Due to its unique chemical properties, this compound can be modified to create fluorescent probes for biological imaging. These probes are valuable in research for tracking cellular processes in real-time.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cells with IC50 values below 10 µM. |

| Johnson et al., 2021 | Antimicrobial Efficacy | Showed inhibition of bacterial growth against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Lee et al., 2022 | Neuroprotection | Reported reduction in oxidative stress markers in neuronal cultures treated with the compound at concentrations of 5–20 µM. |

Mechanism of Action

The mechanism of action of (4-methoxy-1H-indol-6-yl)methanol involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The methoxy and hydroxymethyl groups can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their properties:

Key Observations :

- Position of Methanol Group: Methanol at C6 (target compound) vs. C3 or C2 in analogues affects hydrogen-bonding interactions and molecular dipole moments.

- N1 Substituents : Bulky groups (e.g., 3-chlorobenzyl , tosyl ) hinder rotational freedom and may reduce membrane permeability compared to the unsubstituted N1 in the target compound.

Physicochemical Properties

- Solubility: The hydroxymethyl group enhances water solubility compared to non-polar derivatives like 4-methoxy-3-(4-methoxybenzyl)-1H-indole .

- Acidity: The methanol group’s hydroxyl proton (pKa ~16–18) is less acidic than phenolic -OH but more acidic than aliphatic alcohols due to proximity to the indole ring.

- Thermal Stability: Methanol-containing indoles (e.g., Compound 22 ) show stability up to 150°C, similar to the target compound.

Biological Activity

(4-Methoxy-1H-indol-6-yl)methanol is a significant compound within the indole family, characterized by a methoxy group at the 4-position and a hydroxymethyl group at the 6-position of the indole ring. This unique structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research. The compound's potential applications span antimicrobial, anticancer, and other therapeutic areas.

The compound's molecular formula is C10H11NO2, and it features a bicyclic indole framework. Key functional groups include:

- Methoxy Group : Enhances lipophilicity and can participate in electrophilic aromatic substitution.

- Hydroxymethyl Group : Can be oxidized to aldehydes or carboxylic acids, increasing the compound's reactivity.

Common Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxymethyl group to formyl group | Pyridinium chlorochromate (PCC) |

| Reduction | Indole derivative formation | Lithium aluminum hydride (LiAlH4) |

| Substitution | Methoxy group replacement | Nucleophiles like amines or thiols |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells in vitro, particularly in breast and colon cancer models. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study evaluated the antibacterial effects of several indole derivatives, including this compound. Results indicated that this compound had an IC50 value lower than many tested analogs, suggesting superior potency against specific bacterial strains .

- Anticancer Mechanism Exploration :

- Pharmacological Evaluation :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Methoxyindole | Methoxy group at position 5 | Exhibits distinct pharmacological profiles |

| 4,5-Dimethoxyindole | Methoxy groups at positions 4 and 5 | Enhanced reactivity due to dual methoxy substitution |

| 6-Methoxyindole | Methoxy group at position 6 | Potentially different biological activities |

The specific substitution pattern in this compound contributes to its unique reactivity and biological activity compared to other indole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.